528526-85-4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

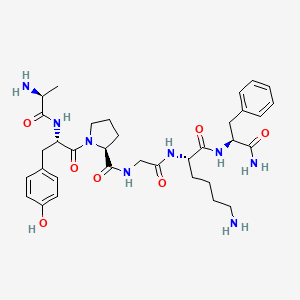

The compound with the Chemical Abstracts Service number 528526-85-4 is known as Influenza Hemagglutinin 307-319. It is a peptide fragment consisting of 13 amino acids derived from the hemagglutinin protein of the influenza virus. This peptide is significant in the study of influenza virus structure and function, particularly in understanding the mechanisms of viral entry into host cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

Influenza Hemagglutinin 307-319 is typically synthesized using solid-phase peptide synthesis. This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis is carried out under controlled conditions to ensure the correct sequence and structure of the peptide.

Solid-Phase Peptide Synthesis:

Industrial Production Methods

Industrial production of Influenza Hemagglutinin 307-319 follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves:

Automated Solid-Phase Peptide Synthesizers: These machines automate the coupling and deprotection steps, allowing for the rapid and reproducible synthesis of peptides.

Large-Scale Purification: Techniques such as preparative high-performance liquid chromatography are used to purify the peptide on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

Influenza Hemagglutinin 307-319 can undergo various chemical reactions, including:

Oxidation: The peptide can be oxidized, particularly at methionine residues, leading to the formation of sulfoxides.

Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents such as dithiothreitol.

Substitution: Amino acid residues within the peptide can be substituted with other amino acids to study the effects on peptide function.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents are used under mild conditions to oxidize methionine residues.

Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine is used under reducing conditions to break disulfide bonds.

Substitution: Site-directed mutagenesis is employed to substitute specific amino acids within the peptide sequence.

Major Products Formed

Oxidation: Methionine sulfoxide derivatives.

Reduction: Peptides with free thiol groups.

Substitution: Mutant peptides with altered amino acid sequences.

Scientific Research Applications

Influenza Hemagglutinin 307-319 has several scientific research applications:

Chemistry: Used as a model peptide to study peptide synthesis, folding, and stability.

Biology: Investigated for its role in the structure and function of the influenza virus hemagglutinin protein.

Medicine: Studied for its potential as a target for antiviral drugs and vaccines.

Industry: Utilized in the development of diagnostic assays and therapeutic agents.

Mechanism of Action

The mechanism of action of Influenza Hemagglutinin 307-319 involves its interaction with host cell receptors. The peptide mimics a portion of the hemagglutinin protein, which binds to sialic acid residues on the surface of host cells. This binding facilitates the entry of the influenza virus into the host cell, initiating infection. The peptide’s structure and sequence are critical for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Influenza Hemagglutinin 1-20: Another peptide fragment from the hemagglutinin protein, but with a different sequence and length.

Influenza Hemagglutinin 190-203: A peptide fragment from a different region of the hemagglutinin protein.

Uniqueness

Influenza Hemagglutinin 307-319 is unique due to its specific sequence and position within the hemagglutinin protein. This sequence is critical for the peptide’s ability to bind to host cell receptors and facilitate viral entry. Its unique properties make it a valuable tool for studying the mechanisms of influenza virus infection and for developing antiviral strategies.

Properties

CAS No. |

528526-85-4 |

|---|---|

Molecular Formula |

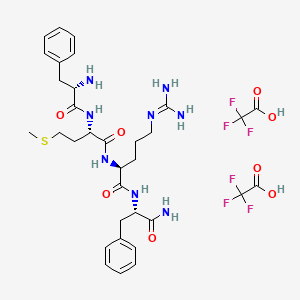

C₆₉H₁₁₈N₁₈O₁₉ |

Molecular Weight |

1503.78 |

sequence |

One Letter Code: PKYVKQNTLKLAT |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

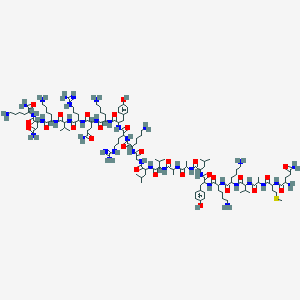

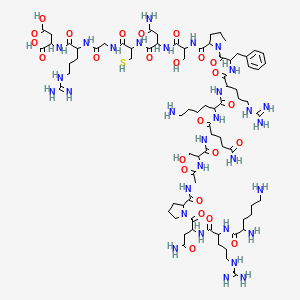

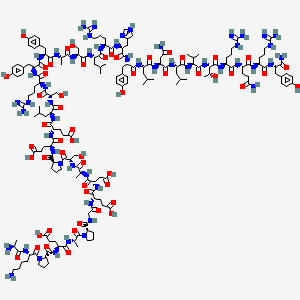

![(4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid](/img/structure/B612568.png)